molecular formula C7H5BrN2OS B11720523 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone

1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone

Cat. No.: B11720523
M. Wt: 245.10 g/mol
InChI Key: SPDMQLYONXRQLK-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with phenacyl bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80°C, to facilitate the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method employs microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the imidazo[2,1-b]thiazole ring can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The carbonyl group in the ethanone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone stands out due to its bromine atom, which can significantly influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

1-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)ethanone

InChI

InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3

InChI Key

SPDMQLYONXRQLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CS2)Br

Origin of Product

United States

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